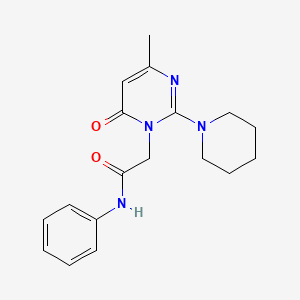

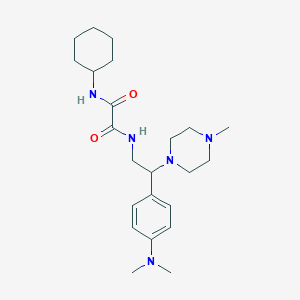

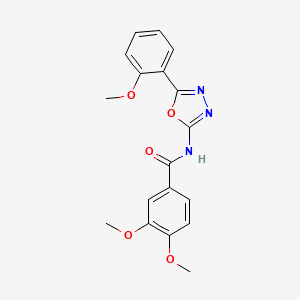

Boc-(S)-alpha-(1-naphthalenylmethyl)-proline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic Acid Ethyl Ester is a compound used in the synthetic preparation of Nafronyl related compounds via acylation and alkylation from di-Et tetrahydrofurfurylmalonate . Nafronyl is a selective inhibitor of serotonin receptors and is a vasodilator used in the treatment of intermittent claudication .

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions (MCRs) which facilitate the rapid and diverse construction of molecular scaffolds with modularity and step economy . The Passerini-type three-component coupling reaction is used towards the synthesis of an expanded inventory of α-hydroxyketones with skeletal diversity .

Chemical Reactions Analysis

The formation of polycyclic aromatic hydrocarbons (PAHs) during combustion has a substantial impact on environmental pollution and public health. The hydrogen-abstraction-acetylene-addition (HACA) mechanism is expected to be a significant source of larger PAHs containing more than two rings .

科学的研究の応用

Chiral Recognition and Sensing

Highly Enantioselective Fluorescent Sensor for Chiral Recognition of Amino Acid Derivatives : This study highlights the use of a fluorescent sensor for the chiral recognition of α-amino acid derivatives, including N-Boc-proline. The sensor exhibited highly enantioselective responses, demonstrating potential utility in enantioselective recognition applications (He et al., 2009).

Catalysis

Boc-l-proline as a New Chiral Ligand for Enantioselective Phenylacetylene Addition to Aromatic Aldehydes : This research introduced N-terminal protected amino acid (Boc-l-proline) as a chiral ligand in asymmetric catalysis, demonstrating its utility in enhancing yields and enantioselectivities in the phenylacetylene addition to aromatic aldehydes (Zhou et al., 2004).

Peptide Bond Isomerization

cis-trans Peptide-Bond Isomerization in alpha-Methylproline Derivatives : This study explored the cis-trans prolyl peptide bond equilibrium in derivatives of α-methyl-L-proline, including N-Boc-protected α-methyl-L-proline, to understand the conformationally constraining properties of α-methyl-L-proline derivatives (Torbeev et al., 2012).

Photophysical Studies

Effect on Charge Transfer and Charge Recombination by Insertion of a Naphthalene-based Bridge in Molecular Dyads : Investigating the photophysical properties of dyads based on borondipyrromethene (bodipy) and a N,N-dimethylaniline donor, this research noted the influence of a naphthalene spacer on charge transfer dynamics, offering insights into molecular design for enhanced photophysical behaviors (Benniston et al., 2012).

特性

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-13-7-12-21(22,18(23)24)14-16-10-6-9-15-8-4-5-11-17(15)16/h4-6,8-11H,7,12-14H2,1-3H3,(H,23,24)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZACKVIUSVDGM-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(S)-alpha-(1-naphthalenylmethyl)-proline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[(1S)-1-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}-2-methylpropyl]carbamate](/img/structure/B2989804.png)

![(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2989806.png)

![N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2989809.png)

![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2989815.png)

![N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2989818.png)

![3,4,5-triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2989823.png)